Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl-
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl-
Brand Name:
Vulcanchem
CAS No.:
13065-64-0
VCID:
VC21011501
InChI:
InChI=1S/C23H29N3O2S/c1-24(2)10-5-11-26-19-6-3-4-7-22(19)29-23-9-8-18(16-20(23)26)21(27)17-25-12-14-28-15-13-25/h3-4,6-9,16H,5,10-15,17H2,1-2H3
SMILES:
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4
Molecular Formula:
C23H29N3O2S
Molecular Weight:
411.6 g/mol
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl-
CAS No.: 13065-64-0
Cat. No.: VC21011501
Molecular Formula: C23H29N3O2S
Molecular Weight: 411.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13065-64-0 |
|---|---|
| Molecular Formula | C23H29N3O2S |
| Molecular Weight | 411.6 g/mol |
| IUPAC Name | 1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]-2-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C23H29N3O2S/c1-24(2)10-5-11-26-19-6-3-4-7-22(19)29-23-9-8-18(16-20(23)26)21(27)17-25-12-14-28-15-13-25/h3-4,6-9,16H,5,10-15,17H2,1-2H3 |
| Standard InChI Key | TYPDTFWUBJTYNI-UHFFFAOYSA-N |
| SMILES | CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4 |
| Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator